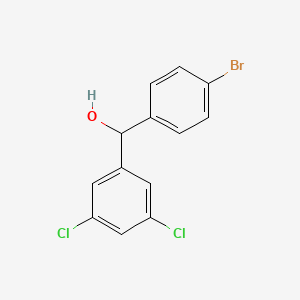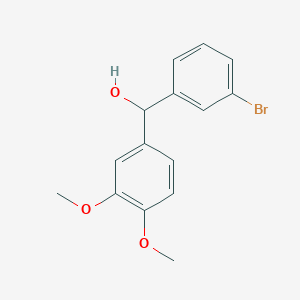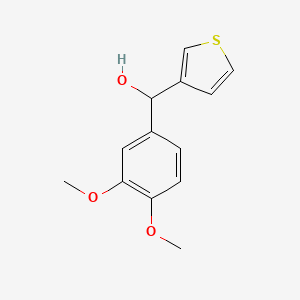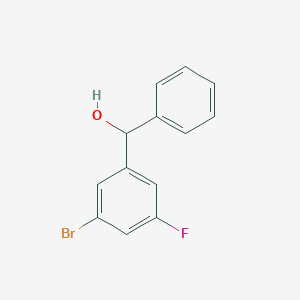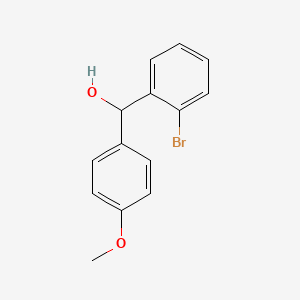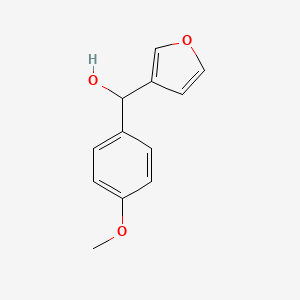
(3-Bromophenyl)(4-ethoxyphenyl)methanol
描述
(3-Bromophenyl)(4-ethoxyphenyl)methanol: is a chemical compound characterized by its unique structure, which includes a bromophenyl group and an ethoxyphenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-ethoxyphenyl)methanol typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce the bromo group, resulting in 3-bromophenol.
Ethylation: The bromophenol is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting compound is reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
(3-Bromophenyl)(4-ethoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the bromo and ethoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups at the bromo and ethoxy positions.
科学研究应用
(3-Bromophenyl)(4-ethoxyphenyl)methanol: has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of various chemical products, including polymers and coatings.
作用机制
The mechanism by which (3-Bromophenyl)(4-ethoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
(3-Bromophenyl)(4-ethoxyphenyl)methanol: can be compared with other similar compounds, such as:
(3-Chlorophenyl)(4-ethoxyphenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenyl)(4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness: The presence of the bromo group and the ethoxy group in this compound provides unique chemical and biological properties compared to similar compounds. These differences can influence the compound's reactivity, stability, and biological activity.
属性
IUPAC Name |
(3-bromophenyl)-(4-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWCDAYMVRGYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
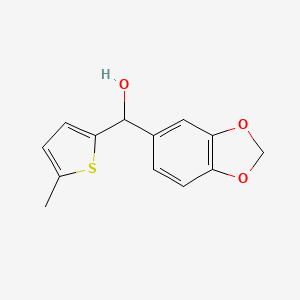
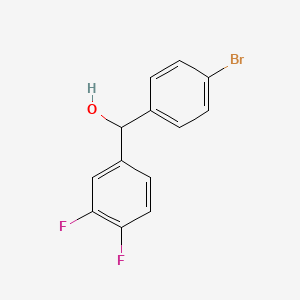
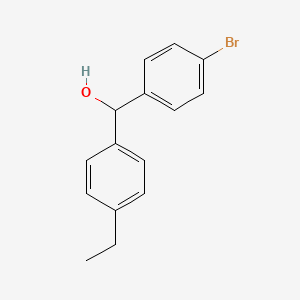
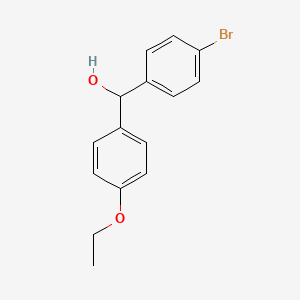
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)
